

N-(2-Methoxyphenyl)acetamide chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Methoxyphenyl)acetamide**

Cat. No.: **B159678**

[Get Quote](#)

An In-Depth Technical Guide to **N-(2-Methoxyphenyl)acetamide**: Structure, Synthesis, and Applications

Abstract

N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidide, is a vital chemical intermediate extensively utilized in the realms of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a methoxy-substituted phenyl ring coupled with an acetamide group, provides a versatile scaffold for the development of more complex molecules, including a significant percentage of commercially available pharmaceuticals.^[1] This guide offers a comprehensive technical overview of **N-(2-Methoxyphenyl)acetamide**, detailing its molecular profile, physicochemical properties, and a field-proven synthesis protocol. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the structural and physical properties of **N-(2-Methoxyphenyl)acetamide**.

Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized in the table below.

Identifier	Value
IUPAC Name	N-(2-methoxyphenyl)acetamide[2][3]
CAS Number	93-26-5[2][3][4]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2][3][4]
Molecular Weight	165.19 g/mol [2][4][5]
InChI Key	FGOFNVXHDGQVBG-UHFFFAOYSA-N[2]
Canonical SMILES	CC(=O)NC1=CC=CC=C1OC[3][4]
Synonyms	o-Acetanisidine, 2-Methoxyacetanilide, N-Acetyl-o-anisidine[2][3][5]

Structural Analysis

The structure of **N-(2-Methoxyphenyl)acetamide** consists of an acetamide group linked to a benzene ring which is substituted with a methoxy group at the ortho position. The amide linkage is a cornerstone of peptide chemistry and is found in approximately 25% of all commercial drugs, highlighting the synthetic importance of molecules containing this functional group.[1]

The methoxy group (-OCH₃) is an electron-donating group, which influences the reactivity of the aromatic ring. The amide group itself is planar, but its orientation relative to the benzene ring can vary. Crystallographic studies have confirmed that the amide group is not coplanar with the benzene ring, a crucial detail for understanding its intermolecular interactions and packing in the solid state.[1]

Caption: Chemical structure of **N-(2-Methoxyphenyl)acetamide**.

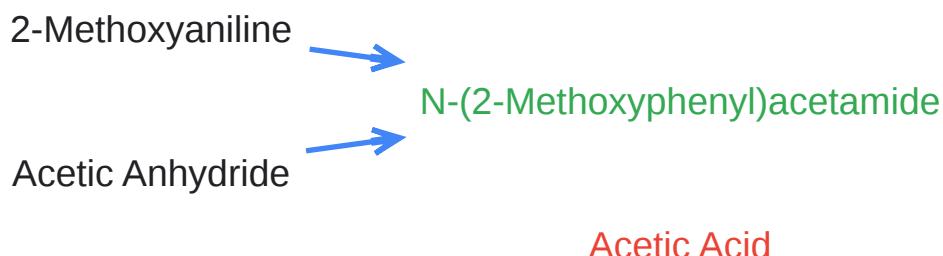
Physicochemical Properties

The physical properties of **N-(2-Methoxyphenyl)acetamide** are critical for its handling, purification, and use in various reaction conditions.

Property	Value	Source
Appearance	White to off-white crystalline solid	---
Melting Point	70-74 °C	[6]
Boiling Point	303-305 °C	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]

Spectroscopic Profile

Characterization of **N-(2-Methoxyphenyl)acetamide** is routinely performed using standard spectroscopic techniques.

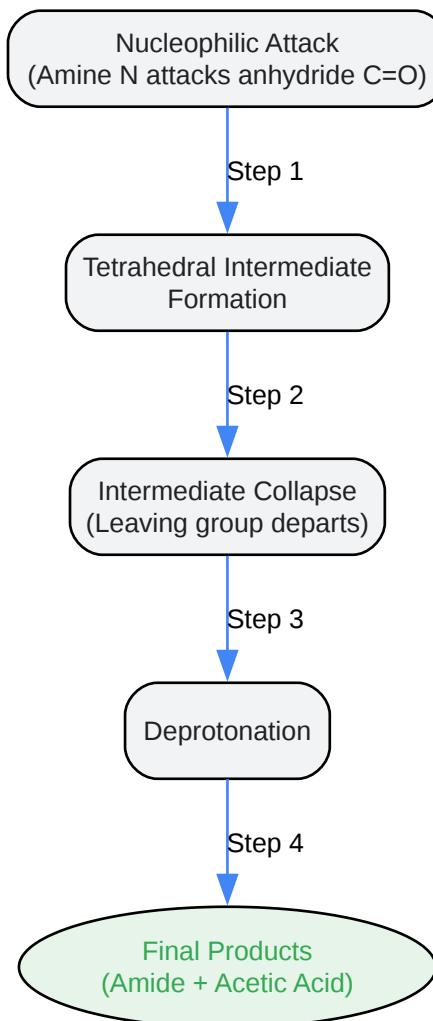

- ^1H NMR: The spectrum exhibits characteristic signals for the aromatic protons, the methoxy group protons (singlet, ~3.8 ppm), the acetyl methyl protons (singlet, ~2.2 ppm), and a broad singlet for the amide proton (N-H, ~8.3 ppm).[8]
- ^{13}C NMR: The spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.[3]
- IR Spectroscopy: Key absorption bands include N-H stretching, C=O (amide I band) stretching, and C-O (ether) stretching.[3]
- Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak corresponding to its molecular weight.[9]

Synthesis of N-(2-Methoxyphenyl)acetamide

The synthesis of this compound is a classic and reliable transformation in organic chemistry, primarily achieved through the acylation of 2-methoxyaniline.

Principle Reaction: N-Acetylation of 2-Methoxyaniline

The most common and efficient method for synthesizing **N-(2-Methoxyphenyl)acetamide** is the nucleophilic acyl substitution reaction between 2-methoxyaniline (o-anisidine) and an acetylating agent, typically acetic anhydride.[10] This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.


[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis.

Mechanistic Insights

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

- Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10]
- Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.
- Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the acetate ion is expelled as a good leaving group.
- Deprotonation: The resulting protonated amide is then deprotonated (often by the acetate leaving group or another base) to yield the final, neutral **N-(2-Methoxyphenyl)acetamide** product and acetic acid as a byproduct.

[Click to download full resolution via product page](#)

Caption: Key stages of the synthesis mechanism.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of **N-(2-Methoxyphenyl)acetamide**.

Materials and Reagents

Reagent	CAS No.	M.Wt.	Amount	Moles
2-Methoxyaniline	90-04-0	123.15	10.0 g	0.081
Acetic Anhydride	108-24-7	102.09	8.5 mL	0.090
Glacial Acetic Acid	64-19-7	60.05	30 mL	-
Deionized Water	7732-18-5	18.02	~500 mL	-

Step-by-Step Methodology

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.081 mol) of 2-methoxyaniline in 30 mL of glacial acetic acid.
 - Causality: Glacial acetic acid is chosen as the solvent because it readily dissolves the starting amine and is compatible with the acetic anhydride reagent. Its acidic nature can protonate the amine, but the equilibrium allows for sufficient free amine to initiate the reaction.
- Reagent Addition: While stirring, slowly add 8.5 mL (0.090 mol) of acetic anhydride to the solution. A slight molar excess of acetic anhydride ensures the complete conversion of the limiting reactant, 2-methoxyaniline.
- Reaction Execution: Heat the reaction mixture to a gentle reflux (~100-110 °C) for 1 hour.
 - Causality: Heating the mixture accelerates the rate of reaction, ensuring completion within a reasonable timeframe. Refluxing prevents the loss of solvent or reagent due to evaporation.
- Workup and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ~400 mL of ice-cold deionized water while stirring vigorously.
 - Causality: Pouring the mixture into water serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid **N-(2-Methoxyphenyl)acetamide** product, which has low solubility in water.

- Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.
 - Causality: Recrystallization is an effective purification technique for solids. The crude product is dissolved in a minimum amount of hot solvent (ethanol) in which it is highly soluble, and then a co-solvent (water) in which it is poorly soluble is added until turbidity appears. Upon slow cooling, high-purity crystals form, leaving impurities behind in the solvent mixture.

Applications in Research and Development

N-(2-Methoxyphenyl)acetamide is not typically an end-product but rather a valuable starting material and building block.

- Synthetic Intermediate: Its utility is multifaceted, stemming from its role as a versatile intermediate in organic synthesis.[\[10\]](#) The acetamide and methoxy-phenyl groups provide reactive sites for further chemical modifications, making it a valuable precursor for more complex molecules.[\[4\]](#)[\[10\]](#)
- Medicinal Chemistry: The compound serves as a crucial scaffold in the synthesis of a wide array of bioactive molecules and potential therapeutics.[\[10\]](#) Researchers utilize it to create novel derivatives for investigation into various pharmacological activities.
- Materials Science: Derivatives of **N-(2-Methoxyphenyl)acetamide** have been explored for their potential in creating novel functional materials.[\[10\]](#)

Safety, Handling, and Storage

Proper safety protocols are essential when working with **N-(2-Methoxyphenyl)acetamide** and its precursors.

Hazard Identification

The compound is associated with several GHS hazard classifications.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[3]
Skin Irritation	H315	Causes skin irritation[3]
Eye Irritation	H319	Causes serious eye irritation[3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[3]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [11]

Storage and Disposal

- Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[4][11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Conclusion

N-(2-Methoxyphenyl)acetamide is a foundational chemical compound with significant utility in synthetic chemistry. Its straightforward and reliable synthesis from readily available precursors, combined with its versatile molecular structure, makes it an indispensable tool for researchers. From serving as a building block for complex pharmaceutical agents to its use in materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific innovation.

References

- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- BioCrick. (n.d.). **N-(2-Methoxyphenyl)acetamide** | CAS:93-26-5.
- National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxyphenyl)-. PubChem Compound Database.
- BioCrick. (n.d.). **N-(2-Methoxyphenyl)acetamide** datasheet.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).
- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of **N-(2-methoxyphenyl)acetamide**. *Acta Crystallographica Section E: Crystallographic Communications*, 75(6), 830–833.
- National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- Angene Chemical. (2021). Safety Data Sheet - **N-(2-Methoxyphenyl)acetamide**.
- Benkhaya, S., M'rabet, S., & Harfi, A. E. (2020). Classifications, properties and applications of textile dyes: A review. *Applied Journal of Environmental Engineering Science*, 6(1).
- Guezguez, R., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. *Acta Crystallographica Section E: Structure Reports Online*, 58(6), o653–o654.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-**N-(2-methoxyphenyl)acetamide**....
- Fun, H. K., et al. (2009). N-(4-Methoxy-3-nitrophenyl)acetamide. *Acta Crystallographica Section E: Structure Reports Online*, 65(1), o167.
- Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. *Acta Crystallographica Section E: Crystallographic Communications*, 77(Pt 5), 535–539.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. N-(2-Methoxyphenyl)acetamide | 93-26-5 [chemicalbook.com]
- 7. N-(2-Methoxyphenyl)acetamide | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 9. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [N-(2-Methoxyphenyl)acetamide chemical structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159678#n-2-methoxyphenyl-acetamide-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com